molecular formula C8H16N2 B034414 9-Méthyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 102547-84-2

9-Méthyl-3,9-diazabicyclo[4.2.1]nonane

Numéro de catalogue: B034414
Numéro CAS: 102547-84-2
Poids moléculaire: 140.23 g/mol
Clé InChI: NRCDIJJTFDJACX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Methyl-3,9-diazabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C8H16N2 It is characterized by a unique structure that includes a seven-membered ring fused with a five-membered ring, containing two nitrogen atoms

Applications De Recherche Scientifique

9-Methyl-3,9-diazabicyclo[4.2.1]nonane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane typically involves a [3+2] cycloaddition reaction. This method includes the cycloaddition of an azomethine ylide with an alkene, followed by reduction and lactamization to form the desired bicyclic structure . The reaction conditions often involve the use of a suitable catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane may involve bulk synthesis techniques. These methods are designed to optimize the yield and cost-effectiveness of the production process. The compound is typically synthesized in large reactors under controlled conditions to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

9-Methyl-3,9-diazabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Mécanisme D'action

The mechanism of action of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 9-Methyl-3,9-diazabicyclo[4.2.1]nonane include:

  • 3,9-Diazabicyclo[4.2.1]nonane
  • 9-Methyl-3-azabicyclo[4.2.1]nonane
  • 3,9-Diazabicyclo[4.2.1]nonan-9-ol

Uniqueness

What sets 9-Methyl-3,9-diazabicyclo[4.2.1]nonane apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 9-position. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, making it a unique and valuable compound for various applications.

Activité Biologique

9-Methyl-3,9-diazabicyclo[4.2.1]nonane is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Structural Characteristics

The molecular formula of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane is C₈H₁₄N₂, characterized by a bicyclic structure containing two nitrogen atoms. The unique arrangement of these atoms contributes significantly to the compound's biological properties and reactivity.

Biological Activities

Research indicates that 9-Methyl-3,9-diazabicyclo[4.2.1]nonane exhibits several notable biological activities:

  • Dual Orexin Receptor Antagonism : This compound has been identified as a potential dual orexin receptor antagonist, which may play a role in promoting sleep and treating insomnia by modulating neuropeptide signaling pathways .
  • Opioid Agonism : It shows promise as a scaffold for developing novel opioid agonists, indicating potential utility in pain management .
  • Serotonin Reuptake Inhibition : The compound has been studied for its ability to inhibit serotonin reuptake, which could have implications for treating mood disorders .
  • Antibacterial and Antitumor Activity : Analogues of this compound have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting its relevance in cancer research .

While the specific mechanisms of action for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane are not fully elucidated, it is believed to act as a ligand that binds to various receptors, including opioid and serotonin receptors. This interaction can modulate their activity and lead to diverse biological effects depending on the target pathway .

Synthesis Methods

The synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane typically involves multi-step organic reactions. A common method includes:

  • Starting Material : Utilizing quebrachamine as the precursor.
  • Reagents : Reacting under specific conditions with glacial acetic acid and water.
  • Outcome : The process yields the desired bicyclic structure through a series of cycloaddition reactions .

Table 1: Comparison with Related Compounds

Compound NameStructural FeaturesNotable Activities
10-Methyl-3,9-diazabicyclo[4.2.1]nonaneSimilar bicyclic structurePotential analgesic properties
3β-amino-9-methyl-9-azabicyclo[3.3.1]nonaneContains an amino groupStudied for spasmolytic activity
8-(4'-substituted phenyl)-bicyclo[3.3.1]nonaneIncorporates phenyl substitutionExplored for cytotoxic effects

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane:

  • A study demonstrated that constrained diazepanes with this bicyclic core exhibited good oral bioavailability and sleep-promoting activity in rat models .
  • Other research explored the compound's analogs for their cytotoxic effects against various cancer cell lines, indicating its potential role in oncology .

Propriétés

IUPAC Name

9-methyl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCDIJJTFDJACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553545
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102547-84-2
Record name 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-3,9-diazabicyclo[4.2.1]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (0.61 g) in anhydrous THF (30 ml), cooled at 0° C., and kept under an argon inert atmosphere, a solution in THF of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one obtained in example 1 is dropwise added (1.00: of compound in 10 ml of THF). The obtained mixture is heated at reflux for 48 hours and then cooled at 0° C. Then water (3 ml) is slowly added to the mixture. After water addition, the mixture is kept under stirring for 1:0 minutes. A precipitate is formed, that at the end is filtered under vacuum and washed with dichloromethane. The obtained filtrate is evaporated obtaining an oil which is dissolved in dichloromethane. The obtained solution is then anhydrified on sodium sulphate and the solvent evaporated. The residual oil is distilled (45-50° C./0.1 mmHg) to give 0.63 g of 9-methyl-3,9-diazabicyclo[4.2.1]nonane (2a) as a colourless oil.
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Neat LAH (0.5 g, 13.17 mmol) was added in small portions to a stirred solution of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (1.0 g, 6.48 mmol) in THF (40 ml) and the mixture was heated at reflux under nitrogen for 3-4 h. Reaction mixture was cooled in ace bath and quenched by consecutive addition of water (0.5 ml), 15% NaOH (1.5 ml) and water (0.5 ml) and then stirred for 30 min. Precipitated sodium aluminate was filtered off and the filtrate was dried over MgSO4, filtered and evaporated to dryness to afford 9-methyl-3,9-diazabicyclo[4.2.1]nonane as a light yellow oil. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.08-1.67 (m, 4H) 1.74-1.92 (m, 1H) 2.01-2.31 (m, 2H) 2.41-2.46 (m, 3H) 2.66 (dd, J=13.09, 2.01 Hz, 1H) 2.77-3.00 (m,2H) 3.07-3.36 (m, 2H) 3.50-4.06 (m, 1H).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 2
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 3
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 4
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 5
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 6
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Customer
Q & A

Q1: What is the significance of the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane structure in the context of antibacterial drug development?

A1: Research indicates that incorporating 9-Methyl-3,9-diazabicyclo[4.2.1]nonane as a side chain in quinolone molecules can contribute to potent antibacterial activity. This is particularly relevant in developing new veterinary antibacterial agents. [] While not the most potent diazabicycloalkyl side chain explored, 9-Methyl-3,9-diazabicyclo[4.2.1]nonane's properties offer valuable insights into structure-activity relationships within this class of compounds. [] This knowledge contributes to the broader understanding of designing effective drugs against bacterial infections in veterinary medicine.

Q2: How does the structure of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane compare to other similar compounds investigated for antibacterial activity?

A2: Researchers investigating various diazabicycloalkylquinolones have studied several diazabicycloalkyl side chains for their antibacterial potential. [] These include structures like (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, and 1,4-diazabicyclo[3.3.1]nonane, among others. [] Comparing these structures helps scientists understand how the size and spatial arrangement of atoms within the bicyclic system affect the overall antibacterial activity and pharmacological properties of the resulting compounds.

Q3: Beyond antibacterial research, has 9-Methyl-3,9-diazabicyclo[4.2.1]nonane been explored for other applications?

A3: Research on 9-Methyl-3,9-diazabicyclo[4.2.1]nonane extends beyond its potential antibacterial properties. Scientists have investigated its synthesis and potential use in developing spasmolytic agents. [] This line of research highlights the versatility of this specific diazabicyclo system and its potential applications in addressing various medical needs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.